N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the DPPP-catalyzed mixed double-Michael reaction . In this process, β-amino alcohols react with electron-deficient acetylenes , leading to the formation of oxazolidines. The advantages of this method include mild metal-free conditions and straightforward product isolation .
Scientific Research Applications
Organic Synthesis and Chemical Transformations
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and its derivatives are pivotal in the synthesis of novel compounds with potential applications in various fields. For instance, 4-Toluenesulfonamide has been used as a building block for the synthesis of novel triazepines, pyrimidines, and azoles, showcasing its versatility in creating compounds with potential antifungal activity (Khodairy, Ali, & El-wassimy, 2016). Similarly, research on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has contributed to the development of cyclooxygenase-2 inhibitors, highlighting the compound's role in medicinal chemistry and its potential in drug discovery (Al-Hourani et al., 2016).
Material Science and Photoinitiators
In the field of material science, derivatives of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have been investigated for their use as photoinitiators. These studies have led to the development of new photoinitiating systems for free radical or cationic photopolymerization under LED irradiation, with applications ranging from 3D printing to the synthesis of interpenetrated polymer networks (Zhang et al., 2018).
Anticancer Research
Compounds related to N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have shown promise in anticancer research. For example, derivatives of benzo[b][1,6]naphthyridines have been tested for their growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. Some of these compounds exhibited potent cytotoxic activities, with IC50 values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-13-4-6-14(7-5-13)27(24,25)21-10-11-26-15(21)12-19-17(23)16(22)18-8-9-20(2)3/h4-7,15H,8-12H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUKWWCDHQCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
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